molecular formula C34H28F5NO5 B12098668 Fmoc-DL-Tyr(tBu)-OPfp

Fmoc-DL-Tyr(tBu)-OPfp

Cat. No.: B12098668
M. Wt: 625.6 g/mol
InChI Key: ADOSTZDWXCEVJP-UHFFFAOYSA-N
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Description

Fmoc-DL-Tyr(tBu)-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-DL-tyrosine pentafluorophenyl ester, is a derivative of tyrosine used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butyl (tBu) protecting group, and a pentafluorophenyl (Pfp) ester. These groups are essential for protecting the amino acid during peptide synthesis, ensuring that reactions occur at the desired sites without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Tyr(tBu)-OPfp typically involves several steps:

    Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using tert-butyl chloride in the presence of a base such as triethylamine.

    Fmoc Protection: The amino group of the protected tyrosine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.

    Activation with Pentafluorophenyl Ester: The carboxyl group of the Fmoc-DL-Tyr(tBu) is activated by reacting with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of tyrosine are protected using tert-butyl chloride and Fmoc chloride.

    Efficient Coupling: High-efficiency coupling agents and optimized reaction conditions are employed to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity suitable for peptide synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Tyr(tBu)-OPfp undergoes several types of reactions, including:

    Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to peptide bond formation.

    Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to reveal the free amino and hydroxyl groups, respectively.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    tBu Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are used to remove the tBu group.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling agents in the presence of pentafluorophenol.

Major Products Formed

    Peptides: The primary products formed from reactions involving this compound are peptides, where the compound acts as a building block in the synthesis of larger peptide chains.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Fmoc-DL-Tyr(tBu)-OPfp is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

    Amino Acid Derivatives: It is used to synthesize various amino acid derivatives for research and development.

Biology

    Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.

    Enzyme Substrates: It serves as a precursor for enzyme substrates in biochemical assays.

Medicine

    Drug Development: Peptides synthesized using this compound are investigated for their therapeutic potential in treating diseases.

    Diagnostic Tools: It is used in the development of diagnostic peptides for detecting specific biomolecules.

Industry

    Biotechnology: The compound is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and receptor agonists.

Mechanism of Action

The mechanism by which Fmoc-DL-Tyr(tBu)-OPfp exerts its effects is primarily through its role in peptide synthesis. The pentafluorophenyl ester group facilitates the formation of peptide bonds by reacting with amino groups of other amino acids. The Fmoc and tBu groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, these protecting groups are removed to yield the final peptide product.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Tyr(tBu)-OPfp: The L-isomer of the compound, used similarly in peptide synthesis.

    Fmoc-D-Tyr(tBu)-OPfp: The D-isomer, also used in peptide synthesis but with different stereochemistry.

    Fmoc-Tyr(tBu)-OH: Lacks the pentafluorophenyl ester group, used in different stages of peptide synthesis.

Uniqueness

Fmoc-DL-Tyr(tBu)-OPfp is unique due to its combination of protecting groups and the pentafluorophenyl ester, making it highly efficient for peptide bond formation. Its dual protection allows for selective deprotection and precise control over the synthesis process, which is not as easily achievable with other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTZDWXCEVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F5NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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